molecular formula C11H12N4OS B1392550 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde CAS No. 1243102-08-0

1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1392550
M. Wt: 248.31 g/mol
InChI Key: UXJJSZBLJIXATM-UHFFFAOYSA-N
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Description

The compound “1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde” appears to be a complex organic molecule that contains a pyrrole ring, a pyrrolidine ring, and a thiadiazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Thiadiazole is a five-membered ring with two nitrogen atoms and one sulfur atom.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings (pyrrole, pyrrolidine, and thiadiazole) followed by their coupling. The exact synthesis route would depend on the available starting materials and the desired route of synthesis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of three different heterocyclic rings. The electronic distribution and the steric hindrance of these rings would play a significant role in determining the overall shape and properties of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heteroatoms (nitrogen and sulfur) and the aldehyde group. These functional groups could potentially undergo a variety of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of heteroatoms and the aldehyde group could potentially influence its polarity, solubility, melting point, boiling point, and other properties.


Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The compound has been utilized in the synthesis of derivatives with notable antitubercular and antifungal activities. Specific derivatives synthesized from similar structures demonstrated good efficacy against tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).

Structural and Vibrational Studies

  • Studies have been conducted on related molecules focusing on their spectroscopic and physicochemical properties. These studies are crucial for understanding the conformational properties of compounds with thiadiazol-pyrrolidin-2-ol groups, highlighting the importance of intramolecular hydrogen bonding in such structures (Laurella & Erben, 2016).

Synthesis of Anticancer Intermediates

  • Some derivatives of 1H-pyrrole-2-carbaldehyde, which is structurally similar to the compound , have been synthesized for their potential use as intermediates in anticancer drug development. These derivatives have shown promising aqueous solubility, which is a desirable characteristic in drug development (Wang, Tu, Han, & Guo, 2017).

Novel Organic Syntheses

  • There's been research into novel synthesis methods that include the use of similar compounds. These methods are useful for creating a variety of derivatives with potential applications in various fields of chemistry and pharmacology (Kubota, Toyooka, Misra, Kawano, & Shibuya, 1983).

Development of Schiff Bases and Metal Complexes

  • Schiff bases and metal complexes have been developed using derivatives of 1H-Pyrrole-2-carbaldehyde, which may have implications in antimicrobial and other biological activities. These studies are important for the exploration of new therapeutic agents (Aziz & Shaalan, 2015).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety measures should be taken when handling it.


Future Directions

The future research directions for this compound would depend on its intended use or biological activity. It could potentially be explored for various applications in medicinal chemistry, materials science, or other fields.


properties

IUPAC Name

1-(5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-8-9-4-3-7-15(9)11-13-12-10(17-11)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJJSZBLJIXATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 4
1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

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